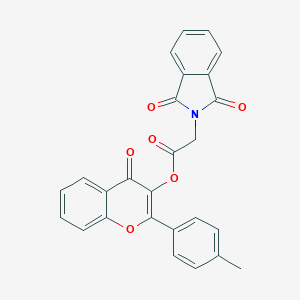
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as DCYD, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies and has been found to have potential therapeutic applications.
作用機序
The mechanism of action of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes or proteins that are involved in cancer cell growth or viral replication. It has also been suggested that this compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer cell growth and inflammation. This compound has also been found to modulate the immune response by regulating the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
将来の方向性
There are several future directions for the research on 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its efficacy and safety in animal models and human clinical trials. This compound may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases, which should be explored in future studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies and has been found to have anticancer, anti-inflammatory, and antiviral properties. This compound has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.
合成法
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process that involves the reaction of p-tolylacetic acid with ethyl bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of a base to form this compound.
科学的研究の応用
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the replication of the hepatitis C virus and the influenza virus.
特性
分子式 |
C26H17NO6 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-4-oxochromen-3-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H17NO6/c1-15-10-12-16(13-11-15)23-24(22(29)19-8-4-5-9-20(19)32-23)33-21(28)14-27-25(30)17-6-2-3-7-18(17)26(27)31/h2-13H,14H2,1H3 |
InChIキー |
UPHAAEMAGYEKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B254518.png)
![4-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)


![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)